molecular formula C20H18ClN3O B1384558 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1283274-03-2

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No. B1384558
M. Wt: 351.8 g/mol
InChI Key: RIAFEAWHWOQIOS-UHFFFAOYSA-N
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Description

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, also known as BCPT, is a novel small molecule which has been studied for its potential applications in various scientific areas such as organic synthesis and drug discovery. BCPT has been found to possess unique properties such as high solubility, good stability, and low toxicity. Furthermore, BCPT is a synthetic compound with a unique structure that has been found to possess a wide range of biological and pharmacological activities.

Scientific Research Applications

Synthesis Processes

The compound 6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one has been explored for its synthesis processes and the creation of its derivatives. Kuznetsov and Chapyshev (2007) described the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, indicating its potential as a precursor in chemical syntheses (Kuznetsov & Chapyshev, 2007). Similarly, Liu et al. (2007) synthesized a series of 2-substituted 3-(4-chlorophenyl)-5,8,9-trimethylthieno[3′,2′: 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones via an aza-Wittig reaction, demonstrating the versatility of pyrimidine derivatives in chemical synthesis (Liu et al., 2007).

Structural Characterization

Chen and Liu (2019) undertook the synthesis and crystal structure determination of heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives to understand the influence of structural modifications on molecular geometry and conformation. The crystal structures revealed 3D supramolecular architectures formed by self-assembly via stacking interactions and various hydrogen bonds (Chen & Liu, 2019). This insight is crucial in understanding how structural variations can impact the physical properties and potential applications of these compounds.

Chemical Reactivity and Biological Activity

Narender et al. (2016) designed and synthesized derivatives of 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one, targeting Mycobacterium tuberculosis. They considered pantothenate synthetase as the target for molecular docking studies due to its significant role in the biosynthesis of pantothenate in Mycobacterium tuberculosis. The preliminary in vitro antibacterial screening showed promising antibacterial activity, indicating the compound's potential in developing novel molecules against drug-resistant tuberculosis (Narender et al., 2016).

properties

IUPAC Name

6-benzyl-2-(3-chlorophenyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O/c21-16-8-4-7-15(11-16)19-22-18-9-10-24(13-17(18)20(25)23-19)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIAFEAWHWOQIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)C3=CC(=CC=C3)Cl)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
6-benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

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